molecular formula C28H38O7 B079291 Bongkrekic acid CAS No. 11076-19-0

Bongkrekic acid

Cat. No.: B079291
CAS No.: 11076-19-0
M. Wt: 486.6 g/mol
InChI Key: SHCXABJSXUACKU-WUTQZGRKSA-N
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Description

Bongkrekic acid is a highly toxic, heat-stable, colorless, and odorless tricarboxylic acid. It is produced by the bacterium Burkholderia gladioli pathovar cocovenenans, which contaminates fermented coconut or corn products. This compound is known for its potent inhibitory effects on the mitochondrial ADP/ATP translocase, preventing ATP from leaving the mitochondria to provide metabolic energy to the rest of the cell .

Mechanism of Action

Target of Action

Bongkrekic acid (BA) is a potent toxin that primarily targets the adenine nucleotide translocator (ANT) , also known as the mitochondrial ADP/ATP carrier . This carrier is responsible for transporting ATP from the mitochondria to the cytosol in exchange for cytosolic ADP . The primary organs affected by BA are the liver, brain, and kidneys .

Mode of Action

BA inhibits the ANT, preventing ATP from leaving the mitochondria to provide metabolic energy to the rest of the cell . By interrupting the transport process of cytosolic ADP in the inner membrane of mitochondria, BA disrupts the energy supply of the cell .

Biochemical Pathways

The inhibition of ANT by BA affects the cellular respiration process . ANT plays a crucial role in the exchange of ADP and ATP across the mitochondrial inner membrane, a key step in oxidative phosphorylation . By inhibiting ANT, BA disrupts this process, leading to a decrease in ATP production and an energy crisis within the cell .

Pharmacokinetics

Very little is known about the toxicokinetics of BA . It is known that ba is a heat-stable, highly unsaturated tricarboxylic fatty acid with a molecular weight of 486 kda . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BA.

Result of Action

The inhibition of ATP production by BA leads to a lack of energy in the cell, which can cause a range of symptoms including a lack of energy, dizziness, drowsiness, abdominal pain, and vomiting . In severe cases, BA poisoning can lead to organ failure and death .

Action Environment

BA is produced by the bacterium Burkholderia gladioli pathovar cocovenenans (B. cocovenenans), which is ubiquitous in soil and plants . The bacterium can contaminate fermented coconut or corn, leading to BA production . The temperature range for bacterial growth is between 30 and 37ºC, and that for toxin production is between 22 and 30ºC . Therefore, the environment plays a significant role in the production and action of BA.

Safety and Hazards

Bongkrekic acid is a deadly poison that is found in fermented food including wet noodles and presscake from China, Indonesia, and Mozambique . It can cause liver failure, kidney injury, and death . There is no safe dose of this poison .

Future Directions

Since presently no available limit standards on bongkrekic acid in black fungus can be referred to, we take 0.25 mg/kg as the limit according to Chinese national standard GB7096-2014 .

Biochemical Analysis

Biochemical Properties

Bongkrekic Acid is an inhibitor of adenine nucleotide translocator (ANT) in the mitochondria inner membrane . It also acts as a suppressor of apoptosis . The nature of these interactions involves the binding of this compound to ANT, thereby inhibiting its function .

Cellular Effects

This compound’s influence on cell function is primarily through its impact on mitochondrial processes. By inhibiting ANT, this compound disrupts the normal function of mitochondria, leading to cell death . This can have wide-ranging effects on cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ANT, inhibiting the translocation of adenine nucleotides across the mitochondrial inner membrane . This inhibition disrupts the normal electron transport chain function, leading to a decrease in ATP production and ultimately cell death .

Temporal Effects in Laboratory Settings

Given its stability and potent inhibitory effects on ANT, it is likely that this compound could have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its potent toxicity, it is likely that even small doses could have significant effects, with higher doses potentially leading to severe toxicity or death .

Metabolic Pathways

This compound is involved in the metabolic pathway of mitochondrial respiration, where it inhibits the function of ANT . This could potentially lead to disruptions in metabolic flux and changes in metabolite levels .

Transport and Distribution

Given its lipophilic nature, it is likely that it can readily cross cell membranes and accumulate in tissues .

Subcellular Localization

This compound is localized in the mitochondria, where it binds to and inhibits ANT . This localization is likely due to the lipophilic nature of this compound, allowing it to readily cross the mitochondrial membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bongkrekic acid involves complex organic reactions. One of the key steps in its synthesis is the one-pot double Sonogashira reaction, which forms the main skeleton of the compound . The reaction conditions typically involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial Production Methods: it is primarily produced through the fermentation of coconut or corn by Burkholderia gladioli pathovar cocovenenans .

Chemical Reactions Analysis

Types of Reactions: Bongkrekic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Various substitution reactions can occur, altering its chemical structure.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Properties

IUPAC Name

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCXABJSXUACKU-WUTQZGRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894840
Record name Bongkrekic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bongkrekic acid (BKA) is an inhibitor of adenine nucleotide translocase (ANT). Since inhibition of ANT is connected to the inhibition of cytochrome c release from mitochondria, which then results in the suppression of apoptosis, it has been used as a tool for the mechanistic investigation of apoptosis. BKA consists of a long carbon chain with two asymmetric centers, a nonconjugated olefin, two conjugated dienes, three methyl groups, a methoxyl group, and three carboxylic acids. This complicated chemical structure has caused difficulties in synthesis, supply, and biochemical mechanistic investigations., Bongkrekic acid (BA) has a unique mechanism of toxicity among the mitochondrial toxins: it inhibits adenine nucleotide translocase (ANT) rather than the electron transport chain. Bongkrekic acid is produced by the bacterium Burkholderia gladioli pathovar cocovenenans (B. cocovenenans) which has been implicated in outbreaks of food-borne illness involving coconut- and corn-based products in Indonesia and China.
Record name Bongkrekic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White amorphous solid

CAS No.

11076-19-0, 94188-24-6
Record name (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyl-2,4,8,10,14,18,20-docosaheptaenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11076-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bongkrekic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavotoxin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094188246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bongkrekic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BONGKREKIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7V4I673D2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bongkrekic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

50-60 °C
Record name Bongkrekic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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